
(3-Pyrazol-1-ylcyclobutyl)methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Pyrazol-1-ylcyclobutyl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2408974-85-4 . It has a molecular weight of 224.13 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H13N3.2ClH/c9-6-7-4-8(5-7)11-3-1-2-10-11;;/h1-3,7-8H,4-6,9H2;2*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a powder that is stored at room temperature .科学的研究の応用
Antibacterial and Antioxidant Activities
Pyrazole derivatives, such as (3-Pyrazol-1-ylcyclobutyl)methanamine;dihydrochloride, have been extensively studied in heterocyclic chemistry due to their biological and pharmacological activities. For instance, pyrazole derivatives have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, these compounds exhibit moderate antioxidant activities, as evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method. The antibacterial activity results are further supported by Density Functional Theory (DFT) and molecular orbital calculations (Golea Lynda, 2021).
Anticancer and Antimicrobial Agents
Pyrazole derivatives are also being investigated for their potential as anticancer and antimicrobial agents. These compounds have been studied for their anticancer activity against a variety of cancer cell lines at the National Cancer Institute (NCI, USA). Some pyrazole derivatives have shown high potency in these tests. Moreover, in vitro antibacterial and antifungal activities of these compounds have been documented, indicating their potential use in overcoming microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, Shailesh R. Shah, 2021).
Synthesis Techniques
The synthesis of pyrazole derivatives, including this compound, often involves regioselective procedures. One such method is the 1,3-dipolar cycloaddition reaction of nitrile imines generated in situ from hydrazonoyl chloride and triethylamine. This approach is used for synthesizing 1H-pyrazol-5-yl derivatives and has been found to be both simple and regioselective (A. Alizadeh, Leila Moafi, Long‐Guan Zhu, 2015).
Neurological Disease Treatment
In addition, pyrazole derivatives have been explored for their potential in treating neurological diseases such as Alzheimer's. Some 3-aryl-1-phenyl-1H-pyrazole derivatives exhibit inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are significant in the context of Alzheimer's disease treatment. The structure-activity relationships of these compounds indicate that chloro derivatives are more effective AChE inhibitors compared to fluoro derivatives, providing insights into potential therapeutic applications (Ashwani Kumar, Sandeep Jain, M. Parle, N. Jain, Parvin Kumar, 2013).
Safety and Hazards
特性
IUPAC Name |
(3-pyrazol-1-ylcyclobutyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-6-7-4-8(5-7)11-3-1-2-10-11;;/h1-3,7-8H,4-6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQMVEUXDUAYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CC=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
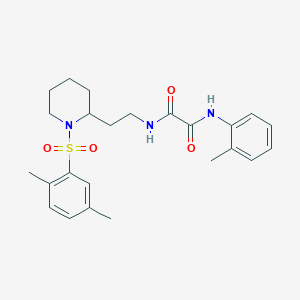
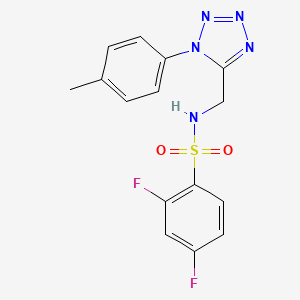
![2-(4-hydroxypiperidin-1-yl)-N-[6-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridin-3-yl]acetamide](/img/structure/B2992674.png)
![benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2992676.png)
![N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide](/img/structure/B2992679.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2992681.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2992682.png)
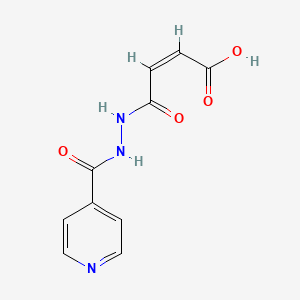
![7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2992685.png)
![(E)-N-(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2992686.png)

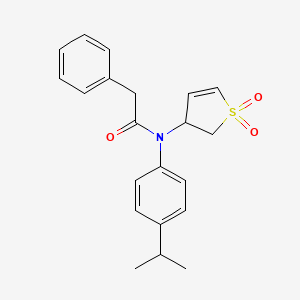
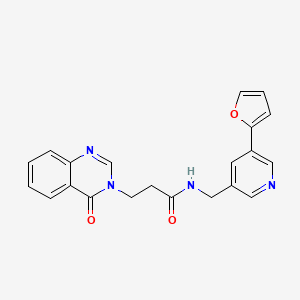
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide](/img/structure/B2992692.png)
